molecular formula C10H11N3O B13742604 [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol

[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B13742604
M. Wt: 189.21 g/mol
InChI Key: DNVAJVNVYASOEJ-UHFFFAOYSA-N
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Description

[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol: is a heterocyclic compound that features a pyrazole ring substituted with an aminophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a coupling reaction.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.

Mechanism of Action

The mechanism of action of [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol: can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol

InChI

InChI=1S/C10H11N3O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13)

InChI Key

DNVAJVNVYASOEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CO)N

Origin of Product

United States

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